(1R)-2-amino-1-cyclopropylethan-1-ol
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Overview
Description
(1R)-2-amino-1-cyclopropylethan-1-ol is a chiral compound with a cyclopropyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-cyclopropylethan-1-ol typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and hydrolysis steps . The reaction conditions are generally mild, and the process can be optimized for high stereoselectivity and yield.
Industrial Production Methods
For large-scale industrial production, the synthesis route is designed to be cost-effective and efficient. The use of readily available raw materials and scalable reaction conditions is crucial. The process often involves the use of chiral catalysts and optimized reaction parameters to ensure high optical purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R)-2-amino-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity and receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-amino-1-cyclopentanol: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
(1R,2S)-2-phenylcyclopropanaminium: Contains a phenyl group and is used in different applications
Uniqueness
(1R)-2-amino-1-cyclopropylethan-1-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and medicinal applications where such properties are desired .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1R)-2-amino-1-cyclopropylethanol |
InChI |
InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1 |
InChI Key |
JCAJMHONCHYTCA-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC1[C@H](CN)O |
Canonical SMILES |
C1CC1C(CN)O |
Origin of Product |
United States |
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